molecular formula C20H17N3O3S2 B2534012 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 886903-70-4

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2534012
CAS No.: 886903-70-4
M. Wt: 411.49
InChI Key: MPMQSDFJDFSQOH-UHFFFAOYSA-N
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Description

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with significant potential in scientific research due to its unique structure and properties. This compound is characterized by the presence of a benzenesulfonamido group and a cyano-dimethylthiophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The active hydrogen on the cyanoacetamide moiety allows for various substitution reactions, forming novel heterocyclic compounds

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include heterocyclic derivatives with potential biological activity .

Scientific Research Applications

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, which are valuable in organic synthesis

    Biology: The compound’s derivatives exhibit significant biological activities, making them potential candidates for drug development

    Medicine: Research into its derivatives has shown promise in developing new chemotherapeutic agents

    Industry: Its unique properties make it useful in developing innovative materials and solutions for industrial applications.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfonamido groups enable it to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be compared with other cyanoacetamide derivatives, such as:

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzenesulfonamido group with a cyano-dimethylthiophenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(17(13)12-21)22-19(24)16-10-6-7-11-18(16)23-28(25,26)15-8-4-3-5-9-15/h3-11,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMQSDFJDFSQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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